2-Chloro-3-quinolinecarboxaldehyde oxime
Description
Historical Context and Significance of Quinoline-Based Scaffolds in Organic Chemistry
Quinoline (B57606), a fused aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone scaffold in the field of organic and medicinal chemistry. wisdomlib.orgfrontiersin.orgresearchgate.net Its structure is not merely a synthetic curiosity but is found at the core of numerous natural products, pharmaceuticals, and functional materials. researchgate.netnih.gov The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to modulate its electronic, steric, and physicochemical properties to achieve desired biological activities or material characteristics. frontiersin.orgrsc.org
Quinoline-based compounds are known to exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net This broad utility has cemented the quinoline scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net The continuous exploration of quinoline chemistry is driven by the goal of developing novel therapeutic agents and functional molecules with enhanced efficacy and specificity. rsc.orgnih.gov
Overview of Oxime Functional Groups in Heterocyclic Chemistry
The oxime functional group, characterized by the R¹R²C=NOH moiety, is a versatile and important class of organic compounds. rsc.org Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.com They are valuable synthetic intermediates due to their stability compared to imines and their diverse reactivity. nsf.gov
In heterocyclic chemistry, oximes serve as powerful building blocks for the synthesis of various nitrogen-containing heterocycles. nsf.govresearchgate.net The nucleophilic and electrophilic nature of the oxime group, coupled with the reactivity of the N-O bond, allows for a wide range of transformations. nsf.gov These include reductions to amines, dehydration to nitriles, and participation in various cyclization and rearrangement reactions. numberanalytics.comresearchgate.net The ability of oximes to form iminyl radicals has also been harnessed for the construction of complex nitrogen-containing molecules. rsc.org Their significance extends to coordination chemistry, where they act as ligands for metal ions, and to materials science. rsc.org
Academic Research Landscape and Gaps Pertaining to 2-Chloro-3-quinolinecarboxaldehyde Oxime
The academic literature extensively covers the synthesis and reactivity of the precursor molecule, 2-chloroquinoline-3-carbaldehyde (B1585622). This aldehyde is a well-established and versatile building block, frequently synthesized via the Vilsmeier-Haack reaction. nih.govijsr.netchemijournal.com It serves as a starting material for a vast array of fused and substituted quinoline derivatives with potential biological activities. nih.govresearchgate.netsemanticscholar.orgrsc.orgresearchgate.net
The synthesis of this compound is a standard transformation, achieved by reacting the parent aldehyde with hydroxylamine hydrochloride. semanticscholar.orgresearchgate.net While its preparation is documented, the oxime itself is predominantly treated as a transient intermediate rather than a primary subject of investigation. For example, it is used as a precursor for the synthesis of 3-cyano-2-chloroquinoline through dehydration. semanticscholar.org
A significant gap exists in the scientific literature concerning a deep exploration of this compound as a standalone compound. There is a notable lack of dedicated studies on its specific chemical reactivity, distinct biological properties, coordination chemistry, and potential applications. Most research pivots back to the utility of its parent aldehyde, leaving the unique potential of the oxime derivative largely unexplored. This presents an opportunity for future research to characterize the compound thoroughly and investigate its intrinsic properties and applications beyond its role as a simple synthetic intermediate.
Scope and Objectives of the Research Outline
The primary objective of this article is to present a focused and scientifically rigorous examination of this compound. The scope is intentionally structured to build a comprehensive understanding from fundamental principles to specific details. The article begins by establishing the significance of the quinoline scaffold and the oxime functional group, providing essential context. It then narrows its focus to the specific title compound, summarizing the current state of academic research and, crucially, identifying the existing knowledge gaps. The overarching goal is to provide a clear and concise account of what is known about this compound and to highlight the untapped potential that warrants future scientific inquiry.
Data Tables
Table 1: Physicochemical Properties of 2-Chloro-3-quinolinecarboxaldehyde
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloroquinoline-3-carbaldehyde | nih.gov |
| CAS Number | 73568-25-9 | sigmaaldrich.com |
| Molecular Formula | C₁₀H₆ClNO | nih.gov |
| Molecular Weight | 191.61 g/mol | sigmaaldrich.com |
| Melting Point | 148-150 °C | sigmaaldrich.com |
| InChI Key | SDKQWXCBSNMYBN-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (E)-2-chloroquinoline-3-carbaldehyde oxime | N/A |
| CAS Number | 93299-49-1 | chemicalbook.com |
| Molecular Formula | C₁₀H₇ClN₂O | chembk.com |
| Molecular Weight | 206.63 g/mol | chembk.com |
| Melting Point | 151-152 °C | chembk.com |
| InChI Key | N/A | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZXCDZMISQMMF-WUXMJOGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Innovations for 2 Chloro 3 Quinolinecarboxaldehyde Oxime
Classical Synthetic Approaches to 2-Chloro-3-quinolinecarboxaldehyde Oxime
The synthesis of this compound has traditionally been achieved through established chemical transformations. These methods, while effective, often rely on conventional reaction conditions and reagents.
Preparation from 2-Chloro-3-quinolinecarbaldehyde and Hydroxylamine (B1172632) Derivatives
The most direct and widely reported method for the synthesis of this compound is the condensation reaction between 2-chloro-3-quinolinecarbaldehyde and a hydroxylamine derivative, typically hydroxylamine hydrochloride. who.intijpsdronline.comresearchgate.netbvsalud.org This reaction is a standard procedure for the formation of oximes from aldehydes.
The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the oxime. The reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.
One reported protocol describes the synthesis of various substituted quinoline (B57606) oximes, including the title compound, using an efficient and environmentally benign method. who.intijpsdronline.comresearchgate.netbvsalud.org This procedure employs aqueous ethanol (B145695) as the reaction medium and hexamine as a non-toxic and readily available basic organocatalyst. who.intijpsdronline.comresearchgate.netbvsalud.org The use of hexamine and aqueous ethanol offers advantages such as operational simplicity, affordability, and a reduced environmental impact. who.intijpsdronline.comresearchgate.netbvsalud.org
Interactive Data Table: Synthesis of this compound
| Precursor | Reagent | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Chloro-3-quinolinecarbaldehyde | Hydroxylamine hydrochloride | Hexamine | Aqueous Ethanol | Short | Good | who.intijpsdronline.com |
Alternative Synthetic Routes and Precursors
While the direct oximation of 2-chloro-3-quinolinecarbaldehyde is the primary route, the synthesis of the aldehyde precursor itself is a critical step. The Vilsmeier-Haack reaction is a well-established method for the formylation of activated aromatic and heteroaromatic compounds and has been successfully employed for the synthesis of 2-chloro-3-quinolinecarbaldehydes from the corresponding acetanilides. ijsr.netresearchgate.netchemijournal.com This reaction typically involves the use of a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). ijsr.netresearchgate.netchemijournal.com
Alternative precursors to 2-chloro-3-quinolinecarbaldehyde have also been explored. For instance, some synthetic strategies might involve the formation of the quinoline ring system with the 3-position pre-functionalized, followed by conversion to the aldehyde. However, detailed and specific alternative routes leading directly to this compound that deviate from the standard oximation of the corresponding aldehyde are not extensively documented in the scientific literature.
Development of Novel and Efficient Synthetic Protocols
In line with the growing emphasis on sustainable chemical manufacturing, research efforts are increasingly directed towards the development of novel and more efficient synthetic protocols.
Green Chemistry Principles in Synthesis (e.g., solvent-free, catalytic methods)
The application of green chemistry principles to the synthesis of this compound is an area of active interest. As mentioned, the use of aqueous ethanol and a non-toxic catalyst like hexamine represents a step towards a more environmentally friendly process. who.intijpsdronline.comresearchgate.netbvsalud.org General green approaches for oxime synthesis often focus on the use of natural acid catalysts or solvent-free reaction conditions to minimize waste and avoid the use of hazardous substances. ijprajournal.com For the broader synthesis of quinoline derivatives, catalytic methods that avoid strong acids and hazardous oxidizing agents are being developed. rsc.org While specific solvent-free or advanced catalytic methods tailored for the synthesis of this compound are not widely reported, the general trends in green chemistry suggest that future research may focus on these areas.
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry is emerging as a powerful technology in organic synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for scalability. researchgate.netresearchgate.net Continuous flow processes have been developed for the synthesis of various quinoline derivatives, often leading to higher yields and shorter reaction times compared to traditional batch methods. researchgate.netresearchgate.netacs.org These systems can facilitate reactions that are difficult or hazardous to conduct in batch, such as those involving toxic reagents or unstable intermediates. researchgate.net While the application of flow chemistry to the synthesis of this compound has not been specifically detailed in the available literature, it represents a promising avenue for future process development, potentially enabling a safer and more efficient production of this compound.
Mechanistic Investigations of Key Synthetic Transformations
The formation of an oxime from an aldehyde and hydroxylamine is a well-understood reaction that proceeds through a two-step mechanism. researcher.liferesearchgate.netnumberanalytics.com The initial step is the nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine. researchgate.net This step is generally reversible.
The second step is the acid-catalyzed dehydration of the carbinolamine intermediate to yield the final oxime product. numberanalytics.com The rate of oxime formation is pH-dependent, with the reaction typically being fastest under mildly acidic conditions. numberanalytics.com Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the energetics of the reaction steps in both neutral and acidic conditions, providing a deeper understanding of the reaction mechanism. researcher.liferesearchgate.net While these mechanistic principles are broadly applicable, specific kinetic and mechanistic studies focused on the reaction between 2-chloro-3-quinolinecarbaldehyde and hydroxylamine are not extensively covered in the reviewed literature.
Optimization Strategies for Reaction Yield and Selectivity
Optimization of 2-Chloro-3-quinolinecarboxaldehyde Synthesis
The primary method for synthesizing the precursor aldehyde is the Vilsmeier-Haack reaction, which involves the cyclization of N-arylacetamides using a Vilsmeier reagent (commonly generated from phosphorus oxychloride and dimethylformamide). smolecule.comniscpr.res.in The efficiency of this reaction is significantly influenced by the electronic properties of the substituents on the starting N-arylacetamide.
Key factors influencing the yield of the Vilsmeier-Haack reaction include:
Electronic Effects of Substituents: The presence of electron-donating groups (EDGs) on the aryl ring of the acetanilide (B955) starting material generally leads to higher yields. smolecule.comniscpr.res.in For instance, N-arylacetamides with methoxy (B1213986) or methyl groups enhance the reaction's efficiency by stabilizing the intermediate carbocation formed during the electrophilic aromatic substitution step. smolecule.com Conversely, electron-withdrawing groups (EWGs) like nitro groups can reduce the reaction's efficiency to below 50%. smolecule.com
Reaction Temperature and Time: Optimal temperatures for the cyclization typically range from 80°C to 120°C, with reaction times varying from 4 to 16 hours. smolecule.comchemijournal.com For example, the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes involves heating the reaction mixture at 60°C for 16 hours. ijsr.net For certain methyl-substituted quinolines, heating can extend from 4 to 10 hours. chemijournal.com
Solvents: The use of polar aprotic solvents, such as dimethylformamide (DMF), is preferred as they help to stabilize the ionic intermediates involved in the Vilsmeier-Haack mechanism. smolecule.com
The following table summarizes the effect of different substituents on the yield of the precursor, 2-chloro-3-quinolinecarboxaldehyde, synthesized via the Vilsmeier-Haack reaction.
| Starting Material (Substituted Acetanilide) | Resulting Product (Substituted 2-Chloro-3-quinolinecarboxaldehyde) | Yield (%) | Reference |
|---|---|---|---|
| Acetanilide | 2-Chloroquinoline-3-carbaldehyde (B1585622) | 72% | ijsr.net |
| 4-Hydroxyacetanilide | 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | 66% | ijsr.net |
| 4-Methoxyacetanilide | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 62% | ijsr.net |
| 4-Chloroacetanilide | 2,6-Dichloroquinoline-3-carbaldehyde | 68% | ijsr.net |
| 4-Nitroacetanilide | 2-Chloro-6-nitroquinoline-3-carbaldehyde | 72.11% | ijsr.net |
Optimization of the Oximation Reaction
The conversion of 2-chloro-3-quinolinecarboxaldehyde to its corresponding oxime is achieved through a condensation reaction with hydroxylamine hydrochloride. researchgate.net The optimization of this step is crucial for achieving high yields and purity. A systematic study has explored the influence of different bases, solvents, and reaction times on the synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) oxime, a representative derivative. researchgate.net
The study found that the choice of base and solvent system plays a pivotal role in the reaction's success. Hexamine, a non-toxic and readily available organocatalyst, was identified as a highly effective base. researchgate.net The use of an aqueous ethanol (1:1) solvent system further enhanced the reaction rate and yield. researchgate.net
The data below details the optimization of the oximation reaction conditions. researchgate.net
| Entry | Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | Methanol | 180 | 60 |
| 2 | KOH | Methanol | 180 | 65 |
| 3 | Pyridine (B92270) | Ethanol | 150 | 70 |
| 4 | Triethylamine | Ethanol | 120 | 75 |
| 5 | Hexamine | Ethanol | 90 | 85 |
| 6 | Hexamine | Water:Ethanol (1:1) | 60 | 94 |
The optimized protocol, utilizing hexamine as a catalyst in an aqueous ethanol medium, provides a significant improvement by offering operational simplicity, affordability, an eco-friendlier approach, and a substantially reduced reaction time. researchgate.net This efficient method allows for the synthesis of various substituted 2-chloro-3-quinolinecarboxaldehyde oximes in excellent yields. researchgate.net
Chemical Reactivity and Transformation Pathways of 2 Chloro 3 Quinolinecarboxaldehyde Oxime
Reactions Involving the Oxime Functionality
The oxime group (-CH=NOH) is a versatile functional group that can undergo rearrangements, reductions, and oxidative transformations, providing pathways to various nitrogen-containing compounds.
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam. wikipedia.org For aldoximes, such as 2-Chloro-3-quinolinecarboxaldehyde oxime, this transformation typically leads to the formation of a primary amide or, under certain conditions, can result in fragmentation to a nitrile. masterorganicchemistry.com The reaction is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, often through protonation by a strong acid or reaction with reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or tosyl chloride. wikipedia.orgmasterorganicchemistry.com
The key step involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org In the case of this compound, the migrating group is the hydrogen atom of the aldehyde-derived carbon. This rearrangement leads to the formation of 2-chloroquinoline-3-carboxamide.
Alternatively, a competing pathway known as the Beckmann fragmentation can occur, particularly with aldoximes. masterorganicchemistry.com This pathway yields a nitrile. For instance, treatment of 2-chloroquinoline-3-carbaldehyde (B1585622) oxime with thionyl chloride in DMF can lead to the formation of 2-chloro-3-cyanoquinoline. nih.gov
| Reagent/Catalyst | Product(s) | Reaction Type |
| Strong acids (e.g., H₂SO₄, PPA) | 2-Chloroquinoline-3-carboxamide | Beckmann Rearrangement |
| Phosphorus pentachloride (PCl₅) | 2-Chloroquinoline-3-carboxamide | Beckmann Rearrangement |
| Thionyl chloride (SOCl₂) | 2-Chloro-3-cyanoquinoline | Beckmann Fragmentation |
The oxime functionality can be readily reduced to a primary amine. This transformation is a valuable synthetic route for producing (2-chloroquinolin-3-yl)methanamine, a key building block for more complex molecules. A variety of reducing agents can be employed to achieve this conversion.
Catalytic hydrogenation, using hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a common and efficient method. Other chemical reducing agents are also effective. Strong hydride donors such as lithium aluminum hydride (LiAlH₄) can reduce the oxime to the corresponding amine. nih.gov Milder reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst or other systems like zinc dust in acetic acid or stannous chloride (SnCl₂) can also be utilized. sciencemadness.orgderpharmachemica.com Under carefully controlled conditions, partial reduction of oximes can yield hydroxylamines, though this often requires specific catalytic systems to prevent over-reduction to the amine. nih.gov
| Reducing Agent/System | Product |
| H₂ / Palladium on Carbon (Pd/C) | (2-Chloroquinolin-3-yl)methanamine |
| Lithium Aluminum Hydride (LiAlH₄) | (2-Chloroquinolin-3-yl)methanamine |
| Sodium Borohydride (NaBH₄) / Catalyst | (2-Chloroquinolin-3-yl)methanamine |
| Zinc (Zn) / Acetic Acid | (2-Chloroquinolin-3-yl)methanamine |
| Stannous Chloride (SnCl₂) | (2-Chloroquinolin-3-yl)methanamine |
The oxidation of oximes can lead to a variety of products depending on the oxidant and reaction conditions. One common pathway involves the generation of iminoxyl radicals through one-electron oxidation. nih.gov These radicals are versatile intermediates that can undergo further reactions. For example, they can participate in intramolecular cyclization if a suitable reaction partner is present elsewhere in the molecule. nih.gov
Oxidants such as lead tetraacetate (Pb(OAc)₄), manganese(III) acetate, or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used to generate these radical species. nih.gov The subsequent fate of the iminoxyl radical derived from this compound could involve dimerization, trapping by other reagents, or fragmentation. In some cases, oxidation can lead to the formation of nitro compounds. mdpi.com Oxidative fragmentation pathways can also result in the cleavage of the C=N bond, regenerating the parent aldehyde or leading to other degradation products.
Reactions on the Quinoline (B57606) Ring System
The quinoline nucleus itself is a site of significant reactivity, primarily involving the chloro substituent at the C-2 position and the aromatic core.
The chlorine atom at the C-2 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com The electron-withdrawing nature of the quinoline nitrogen atom, combined with the additional activation provided by the C-3 carboxaldehyde oxime group, makes the C-2 carbon electron-deficient and thus prone to attack by nucleophiles. libretexts.orglibretexts.org
This reaction provides a powerful method for introducing a wide range of functional groups at this position. Common nucleophiles include amines, alkoxides, and thiolates. For example, reaction with primary or secondary amines (e.g., morpholine (B109124), piperidine) yields 2-aminoquinoline (B145021) derivatives. nih.gov Similarly, treatment with sodium alkoxides or thiolates results in the formation of 2-alkoxy or 2-alkylthio-quinolines, respectively. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. libretexts.org
| Nucleophile | Product |
| Ammonia (NH₃) | 2-Amino-3-quinolinecarboxaldehyde oxime |
| Primary Amines (R-NH₂) | 2-(Alkylamino)-3-quinolinecarboxaldehyde oxime |
| Secondary Amines (R₂NH) | 2-(Dialkylamino)-3-quinolinecarboxaldehyde oxime |
| Sodium Methoxide (NaOCH₃) | 2-Methoxy-3-quinolinecarboxaldehyde oxime |
| Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-3-quinolinecarboxaldehyde oxime |
Electrophilic aromatic substitution (EAS) on the quinoline ring is more complex than on simple benzene (B151609) derivatives. The quinoline system is generally deactivated towards electrophiles due to the electron-withdrawing effect of the ring nitrogen. lumenlearning.com The pyridine (B92270) ring is particularly deactivated, while the benzene ring (carbocyclic part) is more susceptible to attack.
Cycloaddition and Annulation Reactions Employing this compound
Cycloaddition and annulation reactions are powerful synthetic tools for the construction of cyclic and polycyclic molecules. In the context of this compound, these transformations would likely proceed through the in situ generation of a 1,3-dipole, which then reacts with a suitable dipolarophile.
One of the most plausible pathways for the participation of this compound in cycloaddition reactions is through its conversion to the corresponding nitrile oxide. This transformation can be achieved by oxidation of the oxime. The resulting 2-chloro-3-quinolinenitrile oxide is a highly reactive 1,3-dipole that can readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield isoxazoline (B3343090) and isoxazole (B147169) derivatives, respectively. This approach allows for the annulation of a five-membered heterocyclic ring onto the quinoline core.
Another potential reaction pathway involves an intramolecular cyclization cascade. It has been demonstrated that haloaldehydes can undergo a domino reaction sequence initiated by condensation with hydroxylamine (B1172632) to form an oxime in situ. This is followed by cyclization with displacement of the halide to generate a cyclic nitrone. This nitrone can then participate in intermolecular 1,3-dipolar cycloaddition reactions. rsc.org Applying this concept to this compound, an intramolecular cyclization could potentially occur where the oxime nitrogen attacks the carbon bearing the chloro substituent, leading to a fused heterocyclic system. However, the aromaticity of the quinoline ring might render this intramolecular nucleophilic substitution less favorable compared to intermolecular reactions.
A more likely scenario for annulation involves the oxime functionality participating in reactions that lead to the formation of a new ring fused to the quinoline system. For instance, the reaction of related 2-chloroquinoline-3-carbaldehydes with hydrazine (B178648) hydrate (B1144303) leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine, demonstrating a cyclization involving the aldehyde and chloro groups. bsu.edu While this is a reaction of the aldehyde, it highlights the potential for the C3-substituent and the C2-chloro group to be involved in ring-forming reactions.
The following table summarizes the potential cycloaddition and annulation products derived from this compound based on established reactivity patterns of similar compounds.
| Starting Material | Reactive Intermediate | Dipolarophile/Reagent | Product Type |
| This compound | 2-Chloro-3-quinolinenitrile oxide | Alkene | Isoxazoline-fused quinoline |
| This compound | 2-Chloro-3-quinolinenitrile oxide | Alkyne | Isoxazole-fused quinoline |
| This compound | Cyclic nitrone (via intramolecular cyclization) | Alkene/Alkyne | Fused polycyclic quinoline derivative |
Multi-component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substructures from each of the starting materials. The vast majority of documented MCRs involving the 2-chloro-3-quinoline scaffold utilize the aldehyde functionality of 2-chloro-3-quinolinecarboxaldehyde as the key electrophilic component. There is a notable lack of direct literature precedent for the participation of pre-formed this compound in such reactions.
However, the extensive research on the MCRs of the parent aldehyde provides a valuable framework for understanding the potential reactivity of the quinoline core in such transformations. These reactions often proceed through the initial formation of a reactive intermediate from the aldehyde, which then engages with the other components.
For example, a four-component reaction of 2-chloro-3-quinolinecarboxaldehyde with alkyl isocyanides, azidotrimethylsilane, and amines has been reported to yield 1H-tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines. bsu.edu This reaction proceeds through a one-pot Ugi-azide process.
Another significant class of MCRs involving 2-chloro-3-quinolinecarboxaldehyde are those catalyzed by L-proline. For instance, the reaction with 5,5-dimethylcyclohexane-1,3-dione (B117516) and 6-aminopyrimidine-2,4(1H,3H)-diones leads to the formation of dihydrobenzo[b]pyrimido nih.govresearchgate.netnaphthyridine-2,4(1H,3H)-diones. bsu.edu Similarly, reactions with 4-hydroxy-2H-chromen-2-one and substituted 5,5-dimethyl-3-(phenylamino)-cyclohex-2-en-1-ones yield tetrahydrodibenzo[b,g] nih.govresearchgate.netnaphthyridin-1(2H)-ones. bsu.edu
Solvent-free MCRs of 2-chloro-3-quinolinecarboxaldehydes with substituted anilines and 2-mercaptoacetic acid, catalyzed by β-cyclodextrin-SO3H, have also been developed to synthesize quinolinyl-thiazolidinones. bsu.edu
While these examples directly involve the aldehyde, it is conceivable that under certain reaction conditions, this compound could be hydrolyzed in situ back to the aldehyde, which would then participate in these MCRs. Alternatively, novel MCRs could be designed to specifically leverage the reactivity of the oxime group, although such examples are yet to be reported in the scientific literature.
The table below details some of the multi-component reactions of the parent aldehyde, 2-chloro-3-quinolinecarboxaldehyde, which illustrate the synthetic potential of this scaffold.
| Aldehyde Reactant | Other Components | Catalyst/Conditions | Product Type |
| 2-Chloro-3-quinolinecarboxaldehyde | Alkyl isocyanides, Azidotrimethylsilane, Amines | Microwave or Ultrasound | 1H-Tetrazolyl-tetrazolo[1,5-a]quinolinyl-methanamines |
| 2-Chloro-3-quinolinecarboxaldehyde | 5,5-Dimethylcyclohexane-1,3-dione, 6-Aminopyrimidine-2,4(1H,3H)-diones | L-proline, Refluxing ethanol (B145695) | Dihydrobenzo[b]pyrimido nih.govresearchgate.netnaphthyridine-2,4(1H,3H)-diones |
| 2-Chloro-3-quinolinecarboxaldehyde | 4-Hydroxy-2H-chromen-2-one, 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-ones | L-proline, Refluxing ethanol | Tetrahydrodibenzo[b,g] nih.govresearchgate.netnaphthyridin-1(2H)-ones |
| 2-Chloro-3-quinolinecarboxaldehyde | Substituted anilines, 2-Mercaptoacetic acid | β-cyclodextrin-SO3H, Solvent-free | Quinolinyl-thiazolidinones |
Derivatization Strategies and Structure Reactivity Relationships of 2 Chloro 3 Quinolinecarboxaldehyde Oxime Derivatives
Synthesis of Ether, Ester, and Imine Derivatives of the Oxime Group
The oxime functional group of 2-chloro-3-quinolinecarboxaldehyde oxime is a prime site for derivatization, readily undergoing reactions to form ethers, esters, and imines. These transformations are crucial for modifying the molecule's steric and electronic properties.
The synthesis of imine derivatives , often referred to as Schiff bases, can be achieved through the condensation of the parent aldehyde, 2-chloro-3-quinolinecarboxaldehyde, with various primary amines. For instance, the reaction with substituted anilines in a suitable solvent like acetone (B3395972) yields the corresponding 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines. nih.gov Similarly, condensation with phenylhydrazine (B124118) can produce the respective Schiff bases. nih.gov These reactions are typically carried out under reflux conditions, sometimes with the addition of a catalytic amount of acid. chemijournal.com
While direct synthesis of ethers and esters from the oxime is a standard transformation, specific examples for this compound are not extensively detailed in the reviewed literature. However, the general principles of oxime chemistry suggest that O-alkylation with alkyl halides in the presence of a base would yield the corresponding oxime ethers . Similarly, acylation with acyl chlorides or anhydrides would produce oxime esters . The reactivity of the related 2-chloro-3-quinolinecarboxaldehyde, which can be oxidized to a carboxylic acid and subsequently esterified, indicates the feasibility of such transformations at the 3-position of the quinoline (B57606) ring. nih.gov
Table 1: Representative Derivatization Reactions of the Aldehyde/Oxime Functional Group
| Derivative Type | Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Imine (Schiff Base) | 2-chloro-8-methylquinoline-3-carbaldehyde, Substituted Anilines | Acetone | 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | nih.gov |
| Imine (Schiff Base) | 2-chloroquinoline-3-carbaldehyde (B1585622), Phenylhydrazine | Natural Surfactant | Schiff Base of 2-chloro-3-quinolinecarboxaldehyde and Phenylhydrazine | nih.gov |
| Ester | 2-chloro-3-formylquinolines, Methanol | Potassium Carbonate, Iodine | Methyl 2-chloroquinoline-3-carboxylate | nih.gov |
Functionalization of the Quinoline Moiety for Diverse Scaffolds
The quinoline core of this compound offers several avenues for functionalization, enabling the creation of diverse molecular scaffolds. The chlorine atom at the C2 position is a particularly reactive site for nucleophilic substitution and cross-coupling reactions.
Nucleophilic substitution of the C2-chloro group can be readily achieved with various nucleophiles. For example, treatment of 2-chloro-3-quinolinecarboxaldehydes with morpholine (B109124) in the presence of a catalytic amount of dimethylaminopyridine results in the formation of 2-morpholinoquinoline-3-carbaldehydes. nih.gov This type of reaction allows for the introduction of a wide range of amine-containing substituents at the C2 position.
Furthermore, the C2 position is amenable to carbon-carbon bond formation through cross-coupling reactions. The Sonogashira coupling of 2-chloro-3-formylquinolines with terminal alkynes, catalyzed by palladium and copper complexes, yields 2-alkynyl-3-formyl-quinolines. nih.gov This reaction is a powerful tool for extending the carbon framework of the quinoline system.
Table 2: Functionalization Reactions of the Quinoline Moiety
| Reaction Type | Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-chloroquinoline-3-carbaldehydes, Morpholine | Dimethylaminopyridine | 2-morpholinoquinoline-3-carbaldehydes | nih.gov |
| Sonogashira Coupling | 2-chloro-3-formylquinolines, Alkyne Derivatives | [PdCl2(PPh3)2], CuI, Triethylamine, DMF/THF | 2-alkynyl-3-formyl-quinolines | nih.gov |
Synthesis of Polyheterocyclic Compounds Incorporating the Oxime Core
The strategic placement of reactive functional groups in this compound makes it an excellent building block for the synthesis of complex polyheterocyclic systems. The aldehyde or oxime group, in concert with the C2-chloro substituent, can participate in a variety of cyclization reactions to form fused heterocyclic rings.
One common strategy involves the reaction of the aldehyde precursor with bifunctional nucleophiles. For instance, treatment of 2-chloroquinoline-3-carbonitrile (B1354263) (derived from the aldehyde) with hydrazine (B178648) hydrate (B1144303) leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov In this reaction, the hydrazine undergoes a cycloaddition reaction with the nitrile group, which is readily accessible from the oxime.
Multicomponent reactions provide an efficient pathway to complex heterocyclic structures. The one-pot reaction of 2-chloroquinoline-3-carbaldehydes, heteroaromatic amines, and alkyl isocyanides can be employed to synthesize quinoline-based imidazole-fused heterocycles. semanticscholar.org Another example is the synthesis of quinolinyl-thiazolidinones through the condensation of the aldehyde with phenylhydrazine, followed by reaction with thioglycolic acid. nih.gov These examples highlight the utility of the 2-chloro-3-quinolinecarboxaldehyde core in constructing diverse polyheterocyclic frameworks.
Table 3: Synthesis of Polyheterocyclic Compounds
| Heterocyclic System | Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-b]quinoline | 2-chloroquinoline-3-carbonitrile, Hydrazine Hydrate | Cycloaddition | 1H-pyrazolo[3,4-b]quinolin-3-amine | nih.gov |
| Imidazopyridines | 2-chloroquinoline-3-carbaldehyde, Heteroaromatic Amine, Alkyl Isocyanides | NH4Cl | Quinoline-based Imidazopyridines | semanticscholar.org |
| Thiazolidinones | 2-chloro-3-((2-phenylhydrazono) methyl) quinolines, Thioglycolic Acid | Zinc Chloride, Methanol | 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones | nih.gov |
Elucidation of Structure-Reactivity Relationships in Novel Derivatives
Influence of the Oxime Derivative:
Ether and Ester Derivatives: The conversion of the oxime hydroxyl group to an ether or ester will alter its electronic properties. The introduction of electron-withdrawing groups in the ester moiety would enhance the electrophilicity of the imine carbon, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups in the ether or ester could decrease this reactivity.
Imine Derivatives: The nature of the substituent on the imine nitrogen will have a profound impact on the reactivity of the C=N bond. Aromatic substituents can delocalize the electron density, affecting the bond's susceptibility to hydrolysis or reduction.
Influence of the Quinoline Moiety:
Substituents at C2: The replacement of the C2-chloro group with other functionalities dramatically alters the electronic nature of the quinoline ring. Electron-donating groups, such as amino substituents, will increase the electron density of the ring system, potentially influencing the reactivity of the oxime group at C3. Conversely, electron-withdrawing groups introduced via reactions like the Sonogashira coupling could have the opposite effect. The steric bulk of the substituent at C2 can also play a role in dictating the accessibility of the oxime group to reagents.
In essence, a symbiotic relationship exists between the derivatized oxime group and the functionalized quinoline core. Modifications at one site can electronically and sterically influence the reactivity at the other, a principle that can be harnessed for the rational design of new chemical entities.
Coordination Chemistry and Metal Complexes of 2 Chloro 3 Quinolinecarboxaldehyde Oxime
Chelation Modes and Ligand Properties of the Oxime Moiety and Quinoline (B57606) Nitrogen
There is no available research data that specifically investigates the chelation modes and ligand properties of 2-Chloro-3-quinolinecarboxaldehyde oxime. In analogous chemical systems, ligands containing both a quinoline nitrogen and an oxime group (-NOH) have the potential to act as bidentate ligands. Coordination to a metal center could theoretically occur through the nitrogen atom of the quinoline ring and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring. Alternatively, chelation could involve the quinoline nitrogen and the oxime oxygen. The specific mode of bonding would depend on various factors, including the nature of the metal ion, the solvent system used, and the stereoelectronic properties of the ligand. Without experimental or theoretical studies, any description of its chelation behavior remains purely speculative.
Synthesis and Isolation of Transition Metal Complexes
No published methods for the synthesis and isolation of transition metal complexes involving this compound as a ligand could be identified. General synthetic routes for similar quinoline-based Schiff base complexes often involve refluxing an ethanolic or methanolic solution of the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) for several hours. The resulting metal complex, if precipitated, would then be isolated by filtration, washed with the solvent, and dried. However, no studies have applied this or any other method to the specific oxime .
Spectroscopic Characterization of Metal-Ligand Interactions (e.g., UV-Vis, IR, EPR, NMR)
As no transition metal complexes of this compound have been synthesized or isolated, there is no corresponding spectroscopic data available. Characterization of such complexes would typically involve techniques like:
Infrared (IR) Spectroscopy: To confirm coordination by observing shifts in the characteristic vibrational frequencies of the C=N (oxime) and C=N (quinoline) bonds, as well as the N-O bond of the oxime group upon complexation.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the ligand and the d-d transitions of the metal center in the complex, which provide information about the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR would show shifts in the signals of protons and carbons near the coordination sites, confirming the ligand's binding to the metal.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., Cu(II), Mn(II)), this technique would provide valuable information about the electronic environment of the metal ion.
Without experimental work, no such data exists for this system.
Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)
There are no published reports on the structural analysis of any coordination compounds formed with this compound. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of metal complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While crystal structures for the precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), are available, no such data has been reported for any of its metal complexes with the oxime ligand.
Theoretical and Computational Modeling of Metal Complexes
No theoretical or computational studies, such as Density Functional Theory (DFT) calculations, have been performed on the metal complexes of this compound. Such studies would be instrumental in predicting the optimized geometries of potential complexes, understanding the nature of the metal-ligand bonding, calculating spectroscopic properties for comparison with experimental data, and evaluating the electronic structure and reactivity of the compounds. The absence of synthesized complexes means that this area of research remains unexplored for this specific ligand.
Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 3 Quinolinecarboxaldehyde Oxime
High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying functional groups and elucidating the conformational and intermolecular characteristics of a molecule. For 2-Chloro-3-quinolinecarboxaldehyde oxime, the vibrational spectrum is dominated by the modes of the quinoline (B57606) ring system, supplemented by the characteristic vibrations of the chloro and oxime substituents.
Theoretical analyses, often employing Density Functional Theory (DFT) calculations (such as B3LYP with a 6-311++G(d,p) basis set), are crucial for assigning the observed vibrational bands. nih.govbohrium.comnih.gov Studies on the precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), provide a robust framework for interpreting the spectrum of the oxime.
Key vibrational modes for the parent aldehyde that are relevant for the oxime include:
Quinoline Ring Vibrations : The C-H stretching vibrations of the heteroaromatic system are typically observed in the 3100-3000 cm⁻¹ region. bohrium.com The C=C and C=N stretching vibrations within the quinoline ring give rise to a series of complex bands in the 1620-1400 cm⁻¹ range.
C-Cl Vibration : The C-Cl stretching vibration is a strong indicator of the chloro-substitution, typically appearing in the 800-600 cm⁻¹ region.
Aldehyde Group Vibrations : In the precursor, the C=O stretching of the aldehyde group presents as a very strong band around 1690-1710 cm⁻¹. ijsr.net
Upon conversion of the aldehyde to the oxime, significant changes in the vibrational spectrum are expected:
The strong C=O stretching band disappears.
A new band corresponding to the C=N stretching of the oxime group appears, typically in the 1680-1620 cm⁻¹ range.
The N-O stretching vibration is expected around 960-930 cm⁻¹.
A broad O-H stretching band from the oxime's hydroxyl group would be visible in the 3400-3100 cm⁻¹ region, with its position and shape being highly sensitive to hydrogen bonding interactions, both intramolecularly and intermolecularly in the solid state.
These intermolecular hydrogen bonds (O-H···N) play a critical role in the supramolecular assembly of the compound in the solid state, which can be inferred from the broadening and shifting of the O-H band in the FT-IR spectrum.
| Vibrational Mode | Observed Frequency (cm⁻¹) in Aldehyde Precursor | Expected Frequency (cm⁻¹) in Oxime | Assignment |
|---|---|---|---|
| O-H Stretch | - | ~3400-3100 (broad) | Hydroxyl group of oxime, indicates H-bonding |
| Aromatic C-H Stretch | ~3050 | ~3050 | Quinoline ring C-H bonds |
| C=O Stretch | ~1693 | Absent | Aldehyde carbonyl group |
| C=N Stretch (Oxime) | - | ~1650 | Oxime functional group |
| C=C / C=N Ring Stretch | ~1628, 1580-1450 | ~1620, 1580-1450 | Quinoline aromatic system |
| N-O Stretch | - | ~940 | Oxime N-O bond |
| C-Cl Stretch | ~775 | ~775 | Carbon-chlorine bond |
Detailed Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information on the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π → π* and n → π* transitions associated with the extended conjugated system of the quinoline ring and the oxime group.
The quinoline moiety is a chromophore that typically exhibits two main absorption bands:
An intense band below 300 nm, attributed to π → π* transitions within the aromatic system.
A weaker, longer-wavelength band above 300 nm, which can be associated with both π → π* and n → π* transitions, the latter involving the non-bonding electrons on the nitrogen atom.
The substituents significantly modulate these transitions. The chloro group (an auxochrome) can cause a slight bathochromic (red) shift due to its electron-donating resonance effect. The oxime group, C=N-OH, extends the conjugation of the π-system from the quinoline ring. This extension of conjugation is expected to cause a significant bathochromic shift compared to unsubstituted quinoline. Computational studies on the aldehyde precursor, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), show a low energy gap, which supports the potential for charge-transfer interactions within the molecule and corresponds to absorptions in the UV-Vis region. nih.govresearchgate.net The electronic transitions are sensitive to solvent polarity, with polar solvents often causing shifts in the absorption maxima.
| Transition Type | Associated Chromophore | Expected Wavelength Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Quinoline aromatic system | ~280-350 | High |
| n → π | N-atom (quinoline), C=N (oxime) | > 350 | Low |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure in solution. ¹H and ¹³C NMR spectra would provide definitive confirmation of the structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline ring, the oxime proton (CH=N), and the hydroxyl proton (N-OH).
Quinoline Protons : The five aromatic protons on the quinoline ring would appear in the downfield region, typically between δ 7.5 and 9.0 ppm. ijsr.net Their specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would allow for the assignment of each proton (H-4, H-5, H-6, H-7, H-8). The H-4 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen and the chloro-substituted carbon.
Oxime Proton (CH=N) : The proton of the oxime group is expected to appear as a singlet, typically in the range of δ 8.0-9.0 ppm.
Hydroxyl Proton (N-OH) : The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature, but it typically appears in the δ 9.0-12.0 ppm range.
A key aspect of oxime stereochemistry is the potential for syn and anti (E/Z) isomerism about the C=N double bond. If both isomers are present in solution, two distinct sets of signals for the oxime proton and nearby quinoline protons might be observed.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule.
Quinoline Carbons : The nine carbons of the quinoline ring would have chemical shifts in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom (C-2) would be significantly deshielded.
Oxime Carbon (C=N) : The carbon of the oxime functional group is expected to have a chemical shift in the range of δ 145-160 ppm.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Quinoline-H | ¹H | 7.5 - 9.0 | Complex multiplet patterns |
| CH=N | ¹H | 8.0 - 9.0 | Singlet |
| N-OH | ¹H | 9.0 - 12.0 | Broad singlet, solvent dependent |
| Quinoline-C | ¹³C | 120 - 150 | Multiple signals |
| C=N | ¹³C | 145 - 160 | Oxime carbon |
High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting
High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental formula (C₁₀H₇ClN₂O). scbt.com Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information.
A crucial feature in the mass spectrum of this compound is its isotopic fingerprint. Due to the natural abundance of chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), the molecular ion peak (M⁺˙) will appear as a pair of peaks: one for the molecule containing ³⁵Cl and a second, less intense peak at two mass units higher (M+2) for the molecule containing ³⁷Cl. The intensity ratio of these peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways:
Loss of ·OH : Cleavage of the N-O bond can lead to the loss of a hydroxyl radical (17 Da).
Loss of ·Cl : Fragmentation of the C-Cl bond would result in the loss of a chlorine radical (35 or 37 Da).
Loss of HCN : A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (27 Da).
Retro-Diels-Alder Reactions : The quinoline ring system can undergo characteristic retro-Diels-Alder fragmentation.
| m/z | Ion Formula | Proposed Fragmentation |
|---|---|---|
| 206 | [C₁₀H₇³⁵ClN₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 208 | [C₁₀H₇³⁷ClN₂O]⁺˙ | Isotopic Peak (M+2) |
| 189 | [C₁₀H₆³⁵ClN]⁺˙ | [M - OH]⁺ |
| 171 | [C₁₀H₇N₂O]⁺ | [M - Cl]⁺ |
| 179 | [C₉H₆³⁵ClN]⁺˙ | [M - HCN]⁺˙ |
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the oxime has not been reported, the structure of its precursor, 2-chloroquinoline-3-carbaldehyde, has been solved and provides a model for the solid-state architecture. researchgate.net
The analysis of 2-chloroquinoline-3-carbaldehyde revealed the following key features:
Crystal System : The compound crystallizes in the monoclinic system. nih.govresearchgate.net
Space Group : The determined space group is P2₁/n. nih.govresearchgate.net
Molecular Geometry : The quinoline ring system is essentially planar. The formyl (-CHO) and chloro (-Cl) substituents lie nearly in the plane of the ring. The bond length for C2–Cl13 was found to be approximately 1.751 Å. nih.gov
Conformation : The formyl group adopts a specific conformation relative to the quinoline nitrogen.
For this compound, one would expect the core quinoline structure to be similarly planar. The stereochemistry of the oxime group (E or Z) would be fixed in the crystal lattice. The most significant feature of the supramolecular architecture would likely be intermolecular hydrogen bonding involving the oxime's hydroxyl group (as a donor) and the quinoline nitrogen atom (as an acceptor), leading to the formation of chains or dimeric structures in the solid state. These interactions govern the packing of the molecules in the crystal.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₆ClNO |
| Molecular Weight | 191.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.8784 (9) |
| b (Å) | 3.9235 (3) |
| c (Å) | 18.1375 (12) |
| β (°) | 101.365 (4) |
| Volume (ų) | 828.72 (10) |
| Z | 4 |
Theoretical and Computational Chemistry Studies on 2 Chloro 3 Quinolinecarboxaldehyde Oxime
Quantum Chemical Calculations (DFT, Ab Initio) for Geometric and Electronic Structure
No specific studies employing DFT or Ab Initio methods to determine the geometric and electronic structure of 2-Chloro-3-quinolinecarboxaldehyde oxime were found. Such calculations would be essential to determine key parameters like bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state.
Investigation of Molecular Orbitals and Charge Distribution
There is no available research detailing the molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) or the charge distribution for this compound. Analysis like Molecular Electrostatic Potential (MEP) maps and Natural Bond Orbital (NBO) calculations have not been published for this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational predictions for spectroscopic parameters (e.g., IR, Raman, NMR, UV-Vis) of this compound are not found in the literature. Therefore, a comparison between theoretical and experimental spectroscopic data cannot be made.
Reaction Pathway Analysis and Transition State Elucidation
While the general mechanism for oxime formation is known, no specific computational studies have been published that analyze the reaction pathway or elucidate the transition state for the formation of this compound from its aldehyde precursor and hydroxylamine (B1172632).
Conformational Analysis and Intramolecular Interactions
A conformational analysis, including the investigation of potential syn and anti isomers of the oxime group and the study of intramolecular interactions like hydrogen bonding, has not been reported for this compound.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems
2-Chloro-3-quinolinecarboxaldehyde and its oxime derivative are pivotal intermediates in the synthesis of a wide array of complex heterocyclic systems. The presence of two reactive sites, the chloro group at the 2-position and the formyl or oxime group at the 3-position, allows for a variety of chemical transformations and cyclization reactions.
The aldehyde group can be readily converted into other functional groups such as an oxime, hydrazone, or acrylic acid derivatives. rsc.org These modifications pave the way for the construction of fused quinoline (B57606) systems. For instance, these derivatives have been successfully used to synthesize thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines. rsc.org
A significant application of 2-chloro-3-quinolinecarboxaldehyde is in multicomponent reactions for the synthesis of fused heterocyclic systems. For example, it can react with various active methylene (B1212753) compounds and amines to generate complex structures. One-pot reactions involving substituted 2-chloro-3-formylquinolines, 6-amino-pyrimidine-2,4(1H,3H)-diones, and 5-methyl-2,4-dihydro-3H-pyrazol-3-one have been shown to produce dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. nih.gov
Furthermore, the chloro group can be substituted by various nucleophiles, which adds to the diversity of the achievable heterocyclic systems. For example, treatment of 2-chloro-3-formylquinolines with ethylene (B1197577) glycol can protect the aldehyde group, allowing for subsequent nucleophilic substitution of the chloro group with amines like 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine. nih.gov The aldehyde can also be converted to a nitrile group, which can then undergo cycloaddition with hydrazine (B178648) hydrate (B1144303) to yield 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov
The following table summarizes some of the complex heterocyclic systems synthesized from 2-chloro-3-quinolinecarboxaldehyde and its derivatives:
| Precursor | Reagents | Resulting Heterocyclic System |
| 2-Chloro-3-quinolinecarboxaldehyde | Hydrazine hydrate | Pyridazino-quinolines |
| 2-Chloro-3-quinolinecarboxaldehyde derivative | Thioglycolic acid | Thieno-quinolines |
| 2-Chloro-3-quinolinecarboxaldehyde | Various reagents | Pyrano-, thiopyrano-, and furo-quinolines |
| 2-Chloro-3-formylquinolines | 6-amino-pyrimidine-2,4(1H,3H)-diones and 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones |
| 2-Chloroquinoline-3-carbonitrile (B1354263) | Hydrazine hydrate | 1H-pyrazolo[3,4-b]quinolin-3-amine |
| 2-Chloro-3-formylquinolines | Substituted anilines and 2-mercaptoacetic acid | Quinolinyl-thiazolidinones |
Role in the Design and Synthesis of Ligands for Catalysis
The quinoline scaffold and its derivatives are known to form stable complexes with a variety of metal ions, making them attractive candidates for the design of ligands in catalysis. While direct studies on 2-chloro-3-quinolinecarboxaldehyde oxime as a ligand are not extensively reported, the structural features of the molecule suggest its potential in this area. The nitrogen atom of the quinoline ring and the nitrogen and oxygen atoms of the oxime group can act as coordination sites for metal ions.
Derivatives of 2-chloro-3-quinolinecarboxaldehyde have been explored as ligands. For instance, N′-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide, which can be synthesized from 2-chloro-3-formylquinoline, has been utilized as a ligand for the preparation of metal complexes. nih.gov This indicates the feasibility of using the quinoline-3-carboxaldehyde framework for ligand design.
The broader class of oxime ligands has been shown to be effective in various catalytic reactions, including cross-coupling reactions. researchgate.net Palladium complexes with oxime ligands, for example, have been used to catalyze the arylation of alkenes and indole (B1671886) annulation. researchgate.net This suggests that metal complexes of this compound could potentially exhibit catalytic activity in a range of organic transformations. The electronic and steric properties of the quinoline ring could influence the stability and reactivity of the resulting metal complexes.
Potential as a Building Block for Functional Organic Materials
Quinoline derivatives are of interest in materials science due to their photophysical and electronic properties. They have been incorporated into various functional organic materials, including coordination polymers and materials for optoelectronic applications. nih.gov The extended π-system of the quinoline ring can facilitate charge transport and lead to interesting optical properties.
While specific research on the use of this compound in functional organic materials is limited, its structure possesses the necessary features to be a valuable building block. The quinoline core can serve as a chromophore, and the oxime and chloro groups provide handles for further functionalization or for directing the self-assembly of the molecules.
The ability of quinoline derivatives to form coordination polymers with lanthanide ions, for example, opens up possibilities for creating materials with interesting magnetic and luminescent properties. nih.gov The specific substitution pattern of this compound could be exploited to tune the properties of such materials.
Development of Supramolecular Assemblies Involving this compound
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Quinoline is a structural motif that, although less explored than other aromatic systems, can participate in strong C–H···π and π–π stacking interactions. acs.org These interactions are crucial for the formation of well-defined supramolecular architectures.
Reports on the supramolecular chemistry of quinoline derivatives have often focused on their metal complexes, which can form coordination polymers and metal-organic frameworks. acs.org However, the organic quinoline derivatives themselves can form interesting supramolecular structures through hydrogen bonding and π-stacking.
This compound possesses several features that could be exploited in the design of supramolecular assemblies. The oxime group is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (the OH group) and acceptor (the nitrogen atom). The quinoline ring system can engage in π–π stacking interactions with other aromatic rings. The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly being used in crystal engineering. The combination of these interactions could lead to the formation of one-, two-, or three-dimensional supramolecular networks.
Conclusion and Future Directions in Research
Summary of Current Research Advancements and Limitations
Current research on 2-Chloro-3-quinolinecarboxaldehyde oxime has primarily focused on its synthesis and preliminary biological screening. The compound is typically prepared through a straightforward condensation reaction between 2-chloroquinoline-3-carbaldehyde (B1585622) and hydroxylamine (B1172632) hydrochloride. researchgate.net Recent studies have explored efficient and environmentally friendly protocols for this conversion, utilizing basic organocatalysts like hexamine in aqueous ethanol (B145695) to achieve high yields in shorter reaction times. researchgate.netijpsdronline.com
The principal advancement lies in the establishment of reliable synthetic routes to this and related quinoline (B57606) oximes, making them readily available for further investigation. Initial in-vitro biological evaluations have shown that some quinoline oximes possess promising antimicrobial and antifungal activities against various bacterial and fungal strains. researchgate.netijpsdronline.com This suggests a potential starting point for medicinal chemistry applications.
However, the research landscape is also defined by significant limitations. A major constraint is that the vast majority of detailed chemical reactivity and application-oriented studies have been conducted on the parent aldehyde, 2-chloroquinoline-3-carbaldehyde, rather than the oxime derivative. nih.govrsc.org The oxime's specific reactivity, coordination chemistry, and full biological profile remain largely undocumented in dedicated studies. Furthermore, the existing biological data is preliminary and lacks in-depth mechanistic studies or evaluation against a wider array of biological targets.
Identification of Unexplored Research Avenues
The existing literature implicitly points towards several unexplored avenues for research into this compound:
Expanded Biological Screening: While initial antimicrobial and antifungal activities are noted, a comprehensive screening against other significant targets is warranted. This includes evaluation for anticancer, antiviral, anti-inflammatory, and neuroprotective properties, which are known activities of the broader quinoline class. nih.gov
Synthetic Intermediate: The oxime functional group is a versatile handle for further chemical transformations. Its potential as a precursor for the synthesis of more complex, fused heterocyclic systems (e.g., isoxazoles, nitriles, amides) is a significant area for exploration. The dehydration of the oxime to the corresponding nitrile, 2-chloro-3-cyanoquinoline, for instance, opens up another branch of quinoline chemistry. nih.gov
Coordination Chemistry: The oxime moiety, with its nitrogen and oxygen atoms, is an excellent ligand for coordinating with metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or optical properties. Studies on related quinoline derivatives have shown their potential in forming catalytically active copper complexes for oxidation reactions. mdpi.com
Physicochemical Properties: Detailed investigation into the compound's photophysical properties is lacking. Given that quinoline structures are often fluorescent, this oxime could be explored for applications as a chemical sensor or in materials science.
Potential for Interdisciplinary Research Collaborations
The multifaceted potential of this compound makes it an ideal candidate for interdisciplinary research:
Medicinal and Pharmaceutical Chemistry: Collaboration with biologists and pharmacologists is crucial to move beyond preliminary screening. Such partnerships would facilitate in-depth studies on the mechanism of action, structure-activity relationships (SAR), and optimization of the molecule to enhance its therapeutic index for any identified biological activities.
Materials Science and Engineering: The potential for this compound to act as a ligand for metal-organic frameworks (MOFs), a corrosion inhibitor, or a component in fluorescent materials invites collaboration with materials scientists. researchgate.net Its structural similarity to other quinolines used in these fields suggests a high probability of finding useful properties.
Computational Chemistry: Theoretical chemists can provide valuable insights through molecular modeling. DFT (Density Functional Theory) studies could predict the compound's reactivity, electronic properties, and interaction with biological targets, thereby guiding synthetic and biological research efforts and saving significant laboratory resources.
Broader Impact on Synthetic Chemistry and Chemical Sciences
This compound, as a derivative of the highly reactive 2-chloroquinoline-3-carbaldehyde, contributes significantly to the diversity of the synthetic chemist's toolbox. The parent aldehyde is a well-established building block for constructing a vast array of fused and binary heterocyclic systems. nih.govrsc.org The conversion of the aldehyde to the oxime introduces a new functional group that alters the reactivity and potential applications of the quinoline scaffold.
This compound serves as an important node in the synthetic network of quinoline chemistry. It demonstrates how a simple functional group interconversion can open up new avenues for molecular design. The exploration of its chemistry will likely lead to novel synthetic methodologies and the creation of libraries of new heterocyclic compounds. These new compounds, in turn, can be screened for a wide range of applications, from pharmaceuticals to functional materials, thereby enriching the broader field of chemical sciences. nih.gov The continued study of such "simple" derivatives is essential for expanding the fundamental knowledge base upon which future innovations in drug discovery and materials science are built.
Q & A
Basic: What are the standard synthetic routes for preparing 2-chloro-3-quinolinecarboxaldehyde oxime?
The compound is typically synthesized via oxime formation from 2-chloro-3-quinolinecarboxaldehyde. A common method involves reacting the aldehyde (1 mmol) with hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol) in ethanol under ambient conditions for 2 hours. The product is isolated by extraction with chloroform and purified via distillation under reduced pressure . For reproducible results, ensure the starting material purity exceeds 98% (GC) and moisture content is <0.5% to avoid side reactions .
Advanced: How can competing tautomeric forms of the oxime group influence spectral interpretation?
The oxime group (-C=N-OH) exhibits keto-enol tautomerism, which complicates NMR and IR analysis. For instance, FT-IR bands near 1620–1650 cm⁻¹ may indicate C=N stretching, while O-H stretches appear at ~3200 cm⁻¹. Quantum chemical calculations (e.g., DFT) are critical to assign peaks accurately, as demonstrated in studies of analogous quinoline derivatives . Contradictions in literature spectral data often arise from solvent polarity or crystallization conditions favoring specific tautomers. Cross-validation with ¹H-¹³C HMBC NMR can resolve ambiguities .
Basic: What analytical techniques are essential for characterizing this compound?
Key methods include:
- Melting Point : Confirm identity using the reported range (198–200°C) .
- Chromatography : TLC (silica gel, chloroform/methanol) monitors reaction progress .
- Spectroscopy : FT-IR (C=N, N-O stretches), ¹H/¹³C NMR (quinoline proton environments at δ 7.5–9.0 ppm), and UV-Vis (π→π* transitions in the quinoline core) .
Advanced labs may use HRMS or X-ray crystallography (e.g., CCDC entries for related structures) .
Advanced: How can computational chemistry aid in predicting reactivity or biological activity?
DFT studies on frontier molecular orbitals (HOMO-LUMO gaps) predict electrophilic/nucleophilic sites. For example, the chloroquinoline moiety’s electron-withdrawing effect directs nucleophilic attacks to the oxime’s oxygen or nitrogen. Molecular docking simulations (e.g., with cancer targets like kinase enzymes) can prioritize in vitro testing, as seen in structurally similar anticancer agents .
Basic: What safety precautions are recommended for handling this compound?
While specific SDS data is limited, analogous oximes require:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- First Aid : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
Advanced: How do reaction conditions (solvent, temperature) impact synthetic yield?
Ethanol is preferred for oxime formation due to its polarity and ability to dissolve both aldehyde and hydroxylamine hydrochloride. Elevated temperatures (>50°C) may degrade the oxime, while prolonged reaction times (>3 hours) risk hydrolysis. Optimization studies on analogous systems suggest yields drop by 10–15% in non-polar solvents (e.g., toluene) due to poor reagent solubility .
Basic: What are the typical impurities in commercial or lab-synthesized batches?
Common impurities include:
- Unreacted aldehyde : Detectable via TLC (Rf ~0.7 in chloroform).
- Moisture-sensitive byproducts : E.g., hydrolysis products like 3-quinolinecarboxylic acid.
- Inorganic residues : Sodium acetate or chloride, removable via recrystallization .
Advanced: How can researchers resolve contradictions in reported melting points or spectral data?
Discrepancies often stem from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points.
- Hydration state : Anhydrous vs. hydrated forms.
- Instrumental calibration : Validate using reference compounds (e.g., quinoline-3-carboxaldehyde derivatives) .
Basic: What are the primary research applications of this compound?
It serves as:
- Intermediate : For synthesizing heterocyclic ligands or metal complexes (e.g., anticancer agents) .
- Spectroscopic probe : The quinoline core’s fluorescence aids in studying host-guest interactions .
Advanced: What strategies optimize regioselectivity in derivatization reactions?
The chloro group at position 2 deactivates the quinoline ring, directing electrophiles to position 8. For nucleophilic substitutions (e.g., with amines), the oxime’s –NH– group can act as a directing moiety. Steric effects from the quinoline skeleton favor reactions at the less hindered C-4 position. Computational modeling (e.g., Fukui indices) guides rational design .
Basic: How should researchers store this compound to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) prevent moisture uptake, which promotes hydrolysis. Avoid prolonged exposure to light to prevent photodegradation .
Advanced: What mechanistic insights explain the oxime’s role in metal chelation?
The oxime’s N and O atoms form stable 5-membered chelate rings with transition metals (e.g., Cu²⁺, Fe³⁺). Spectroscopic titration (UV-Vis, EPR) and Job’s plot analyses determine stoichiometry (typically 1:1 or 2:1 ligand:metal). Such complexes are explored for catalytic or redox-active applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
